molecular formula C22H20N2O4 B4994639 N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine

Cat. No.: B4994639
M. Wt: 376.4 g/mol
InChI Key: WFCKVFCWBCCEQH-UHFFFAOYSA-N
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Description

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine is a synthetic phenethylamine derivative featuring a 1,2-diphenylethanamine backbone substituted with a 6-nitro-1,3-benzodioxole methyl group. This structural framework combines aromatic phenyl rings with a nitro-functionalized benzodioxole moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c25-24(26)20-13-22-21(27-15-28-22)12-18(20)14-23-19(17-9-5-2-6-10-17)11-16-7-3-1-4-8-16/h1-10,12-13,19,23H,11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFCKVFCWBCCEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CNC(CC3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine typically involves multiple steps. One common approach starts with the nitration of 1,3-benzodioxole to introduce the nitro group at the 6-position. This is followed by the formation of the benzodioxole ring and subsequent attachment of the diphenylethanamine moiety through a series of condensation and substitution reactions. The reaction conditions often require the use of strong acids, bases, and organic solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and condensation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens and nitrating agents can be employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the benzodioxole ring.

Scientific Research Applications

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring and diphenylethanamine moiety contribute to the compound’s overall activity by modulating its binding affinity and specificity for target molecules.

Comparison with Similar Compounds

Key Structural and Functional Differences

Compound Name Substituent Modifications Key Functional Groups Potential Biological Relevance
N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine 6-nitrobenzodioxole methyl group Nitro, benzodioxole, diphenylethanamine Enhanced electronic modulation
N-(4-nitrobenzyl)-1,2-diphenylethanamine 4-nitrobenzyl group Nitro, benzyl, diphenylethanamine Stabilized intermediates in nucleophilic reactions
N,N-diethyl-1,2-diphenylethanamine Diethylamine substitution Alkyl amine, diphenylethanamine Altered lipophilicity and receptor interactions

Analysis :

  • The nitrobenzodioxole group in the target compound distinguishes it from simpler nitrobenzyl analogs (e.g., N-(4-nitrobenzyl)-1,2-diphenylethanamine) by introducing a fused oxygenated ring system. This may enhance π-π stacking interactions in biological targets or alter metabolic stability compared to the nitrobenzyl derivative .

Benzodioxole-Containing Analogs

Analysis :

  • The target compound’s diphenylethanamine backbone provides a rigid aromatic platform absent in N-methyl derivatives (e.g., N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine), which may influence conformational stability in receptor binding .
  • Hybrid structures like the benzodioxole-oxadiazole-morpholine compound demonstrate how additional heterocycles (e.g., oxadiazole) can diversify pharmacological profiles, suggesting that the target compound’s nitro group could be further functionalized for tailored applications .

Nitroaromatic Compounds with Bioactive Potential

Electronic and Pharmacokinetic Comparisons

Compound Name Aromatic System Nitro Group Position Observed Bioactivity
(2,6-Difluoro-3-nitrophenyl)methanamine Difluoro-nitrophenyl Meta-nitro Antimicrobial and antitumor potential
5-Nitroindole Indole C5-nitro Antimicrobial and enzyme inhibition

Analysis :

  • The meta-positioned nitro group in the target compound’s benzodioxole system contrasts with para-nitrobenzyl derivatives (e.g., N-(4-nitrobenzyl)-1,2-diphenylethanamine), which may alter redox properties or metabolic pathways .
  • Compared to 5-nitroindole, the benzodioxole ring’s oxygen atoms may reduce cytotoxicity while maintaining antimicrobial efficacy, though direct biological data for the target compound remain speculative .

Research Findings and Implications

Structural Insights from Crystallography and Modeling

  • Computational studies of similar compounds (e.g., N,N-diethyl-1,2-diphenylethanamine) suggest that the diphenylethanamine scaffold adopts a "V-shaped" conformation, which could be perturbed by the bulky nitrobenzodioxole group in the target compound, affecting molecular packing or receptor docking .
  • Hydrogen-bonding patterns observed in nitroaromatic crystals (e.g., 5-nitroindole) highlight the nitro group’s role in stabilizing supramolecular assemblies, a property that may extend to the target compound .

Biological Activity

N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-1,2-diphenylethanamine, also known as a derivative of the benzodioxole family, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a nitro group that may influence its reactivity and interaction with biological systems.

The molecular formula of this compound is C16H16N2O4C_{16}H_{16}N_2O_4. It has a molecular weight of 300.31 g/mol and features both amine and nitro functional groups that are critical for its biological activity.

PropertyValue
Molecular FormulaC16H16N2O4C_{16}H_{16}N_2O_4
Molecular Weight300.31 g/mol
CAS Number610062
IUPAC NameThis compound

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : The nitro group can enhance the compound's ability to penetrate bacterial membranes, making it effective against certain strains.
  • Anticancer Activity : Studies have shown potential cytotoxic effects on cancer cell lines. The mechanism may involve the generation of reactive oxygen species (ROS) leading to apoptosis in malignant cells.

The biological effects of this compound are likely mediated through several mechanisms:

  • Redox Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or microbial growth.
  • Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity.

Antimicrobial Activity

A study conducted on various derivatives of benzodioxole compounds indicated that those containing nitro groups showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for some derivatives.

Anticancer Studies

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations ranging from 10 to 50 µM. The mechanism was linked to increased ROS production and subsequent activation of caspase pathways.

Study TypeCell LineConcentration RangeObserved Effect
AntimicrobialE. coli5 µg/mLInhibition of growth
AnticancerHeLa10 - 50 µMInduction of apoptosis
AnticancerMCF-710 - 50 µMIncreased ROS production

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